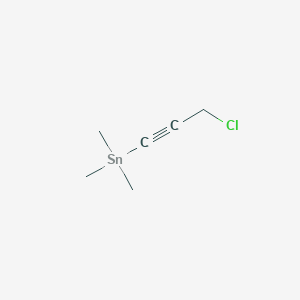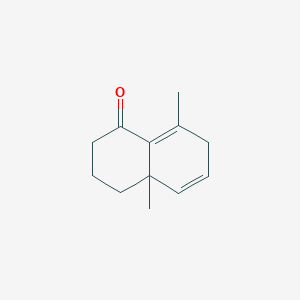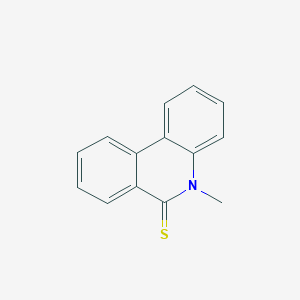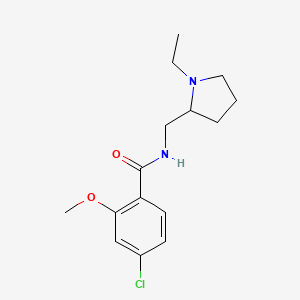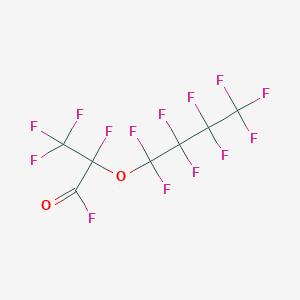
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is a fluorinated organic compound with the molecular formula C9F18O3. It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride typically involves the reaction of hexafluoropropene oxide with nonafluorobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process requires stringent safety measures and environmental controls to prevent the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluoride group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while addition reactions with alkenes can produce fluorinated alkane derivatives .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated coatings and lubricants
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride exerts its effects involves the interaction of its highly electronegative fluorine atoms with various molecular targets. These interactions can lead to the stabilization of reactive intermediates and the formation of strong carbon-fluorine bonds, which are resistant to degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoyl fluoride is unique due to its combination of high thermal stability, chemical resistance, and the presence of multiple fluorine atoms, which enhance its reactivity and versatility in various applications .
Properties
CAS No. |
65566-03-2 |
|---|---|
Molecular Formula |
C7F14O2 |
Molecular Weight |
382.05 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoyl fluoride |
InChI |
InChI=1S/C7F14O2/c8-1(22)2(9,5(14,15)16)23-7(20,21)4(12,13)3(10,11)6(17,18)19 |
InChI Key |
ASRUEZWPQQMVHM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



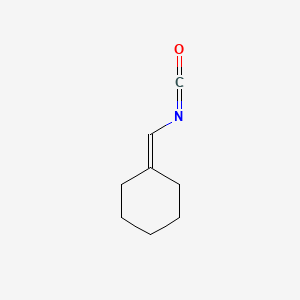

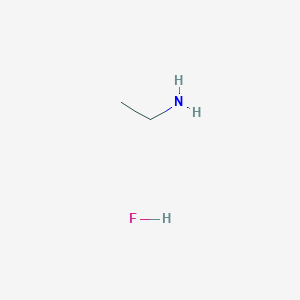
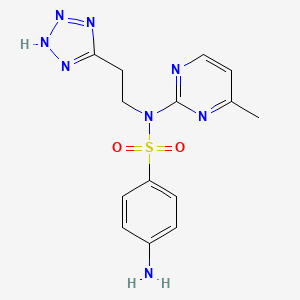


![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
